molecular formula C20H21BrN4O B269750 N-(4-bromobenzylidene)-N-{1-[2-(4-morpholinyl)ethyl]-1H-benzimidazol-2-yl}amine

N-(4-bromobenzylidene)-N-{1-[2-(4-morpholinyl)ethyl]-1H-benzimidazol-2-yl}amine

Katalognummer B269750
Molekulargewicht: 413.3 g/mol
InChI-Schlüssel: COUYIZUHPKEISL-PXLXIMEGSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(4-bromobenzylidene)-N-{1-[2-(4-morpholinyl)ethyl]-1H-benzimidazol-2-yl}amine, also known as BBIM, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. BBIM has been found to exhibit various biochemical and physiological effects, making it a promising candidate for further research.

Wirkmechanismus

The exact mechanism of action of N-(4-bromobenzylidene)-N-{1-[2-(4-morpholinyl)ethyl]-1H-benzimidazol-2-yl}amine is not yet fully understood. However, studies have suggested that N-(4-bromobenzylidene)-N-{1-[2-(4-morpholinyl)ethyl]-1H-benzimidazol-2-yl}amine may exert its therapeutic effects by binding to specific molecular targets within cells, leading to changes in cellular signaling pathways and gene expression.
Biochemical and physiological effects:
N-(4-bromobenzylidene)-N-{1-[2-(4-morpholinyl)ethyl]-1H-benzimidazol-2-yl}amine has been found to exhibit various biochemical and physiological effects, including anti-tumor, neuroprotective, antibacterial, and antifungal activity. N-(4-bromobenzylidene)-N-{1-[2-(4-morpholinyl)ethyl]-1H-benzimidazol-2-yl}amine has also been found to modulate cellular signaling pathways and gene expression, leading to changes in cellular function.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of using N-(4-bromobenzylidene)-N-{1-[2-(4-morpholinyl)ethyl]-1H-benzimidazol-2-yl}amine in lab experiments is its high degree of purity, which allows for accurate and reproducible results. However, one limitation of using N-(4-bromobenzylidene)-N-{1-[2-(4-morpholinyl)ethyl]-1H-benzimidazol-2-yl}amine is its relatively low solubility in aqueous solutions, which may affect its bioavailability and efficacy in certain experimental settings.

Zukünftige Richtungen

There are several future directions for research on N-(4-bromobenzylidene)-N-{1-[2-(4-morpholinyl)ethyl]-1H-benzimidazol-2-yl}amine. One potential area of study is the development of N-(4-bromobenzylidene)-N-{1-[2-(4-morpholinyl)ethyl]-1H-benzimidazol-2-yl}amine derivatives with improved solubility and bioavailability. Another potential area of study is the identification of specific molecular targets within cells that are responsible for N-(4-bromobenzylidene)-N-{1-[2-(4-morpholinyl)ethyl]-1H-benzimidazol-2-yl}amine's therapeutic effects. Additionally, further studies are needed to determine the safety and efficacy of N-(4-bromobenzylidene)-N-{1-[2-(4-morpholinyl)ethyl]-1H-benzimidazol-2-yl}amine in human clinical trials.

Synthesemethoden

The synthesis of N-(4-bromobenzylidene)-N-{1-[2-(4-morpholinyl)ethyl]-1H-benzimidazol-2-yl}amine involves the reaction between 4-bromobenzaldehyde and 1-[2-(4-morpholinyl)ethyl]-1H-benzimidazole-2-amine in the presence of a suitable catalyst. The reaction yields N-(4-bromobenzylidene)-N-{1-[2-(4-morpholinyl)ethyl]-1H-benzimidazol-2-yl}amine as a yellow solid with a high degree of purity.

Wissenschaftliche Forschungsanwendungen

N-(4-bromobenzylidene)-N-{1-[2-(4-morpholinyl)ethyl]-1H-benzimidazol-2-yl}amine has been studied for its potential therapeutic applications in various fields of medicine, including oncology, neurology, and infectious diseases. In oncology, N-(4-bromobenzylidene)-N-{1-[2-(4-morpholinyl)ethyl]-1H-benzimidazol-2-yl}amine has been found to exhibit anti-tumor activity by inducing apoptosis in cancer cells. In neurology, N-(4-bromobenzylidene)-N-{1-[2-(4-morpholinyl)ethyl]-1H-benzimidazol-2-yl}amine has been studied for its potential neuroprotective effects against neurodegenerative diseases such as Alzheimer's and Parkinson's disease. In infectious diseases, N-(4-bromobenzylidene)-N-{1-[2-(4-morpholinyl)ethyl]-1H-benzimidazol-2-yl}amine has been found to exhibit antibacterial and antifungal activity.

Eigenschaften

Produktname

N-(4-bromobenzylidene)-N-{1-[2-(4-morpholinyl)ethyl]-1H-benzimidazol-2-yl}amine

Molekularformel

C20H21BrN4O

Molekulargewicht

413.3 g/mol

IUPAC-Name

(E)-1-(4-bromophenyl)-N-[1-(2-morpholin-4-ylethyl)benzimidazol-2-yl]methanimine

InChI

InChI=1S/C20H21BrN4O/c21-17-7-5-16(6-8-17)15-22-20-23-18-3-1-2-4-19(18)25(20)10-9-24-11-13-26-14-12-24/h1-8,15H,9-14H2/b22-15+

InChI-Schlüssel

COUYIZUHPKEISL-PXLXIMEGSA-N

Isomerische SMILES

C1COCCN1CCN2C3=CC=CC=C3N=C2/N=C/C4=CC=C(C=C4)Br

SMILES

C1COCCN1CCN2C3=CC=CC=C3N=C2N=CC4=CC=C(C=C4)Br

Kanonische SMILES

C1COCCN1CCN2C3=CC=CC=C3N=C2N=CC4=CC=C(C=C4)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.